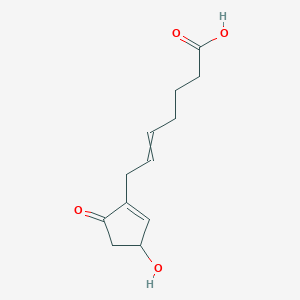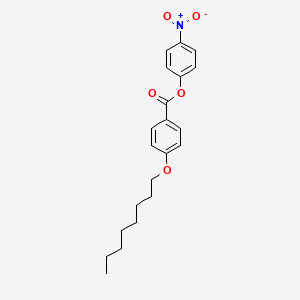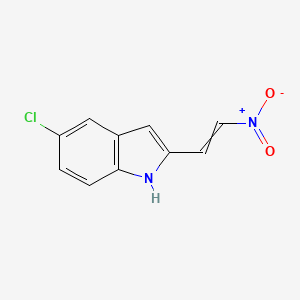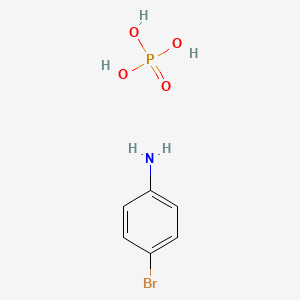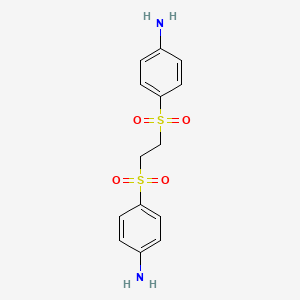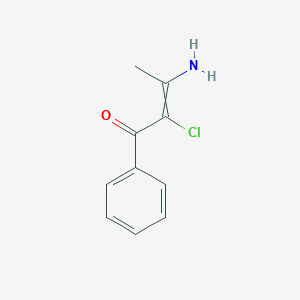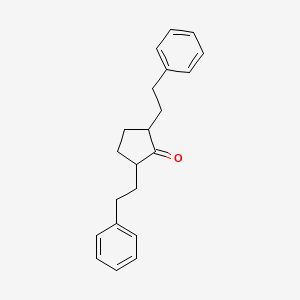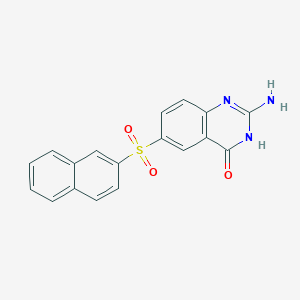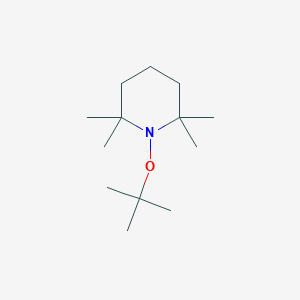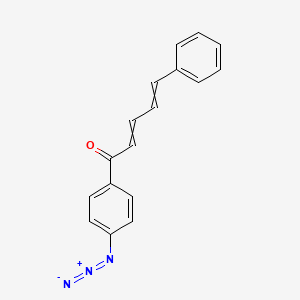![molecular formula C14H13NO B14650288 1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one CAS No. 51048-04-5](/img/structure/B14650288.png)
1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents and nucleophiles are frequently used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one exerts its effects involves interactions with molecular targets and pathways. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]propan-1-one
- 1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]butan-1-one
Uniqueness: 1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one is unique due to its specific structural configuration and the presence of an ethanone group
Eigenschaften
CAS-Nummer |
51048-04-5 |
|---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
1-(3-benzazonin-3-yl)ethanone |
InChI |
InChI=1S/C14H13NO/c1-12(16)15-10-5-4-8-13-6-2-3-7-14(13)9-11-15/h2-11H,1H3 |
InChI-Schlüssel |
QZPRFVVZOVNKKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=CC=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


